molecular formula C41H80O5 B1243829 1-Hexadecanoyl-2-docosanoyl-sn-glycerol

1-Hexadecanoyl-2-docosanoyl-sn-glycerol

Cat. No.: B1243829
M. Wt: 653.1 g/mol
InChI Key: JAJNYVORAKCQCM-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexadecanoyl-2-docosanoyl-sn-glycerol is a structured triacylglycerol (TAG) of high analytical and research value, with the molecular formula C41H80O5 and a systematic name of [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] docosanoate . This enantiopure sn-glycerol derivative features a specific esterification pattern with palmitic acid (16:0) at the sn-1 position and behenic acid (22:0) at the sn-2 position . In lipidomics research, structured TAGs like this are indispensable tools for investigating lipid absorption, metabolism, and the intricate pathways of intracellular lipid trafficking . The distinct positioning of the two saturated fatty acid chains of different lengths is critical for studying how triglyceride structure influences its metabolic fate, including its interaction with lipases and its incorporation into more complex lipid systems . Researchers utilize this compound as a standard in mass spectrometry-based lipidomic analyses to identify and quantify complex lipid species in biological samples, helping to elucidate disturbances in metabolic pathways . Its properties are also relevant for studying the assembly and function of lipid bilayers and rafts, which are crucial for cellular signaling . This product is provided for research applications only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

C41H80O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] docosanoate

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1

InChI Key

JAJNYVORAKCQCM-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Biochemical Research

1-Hexadecanoyl-2-docosanoyl-sn-glycerol serves as a significant metabolite in lipid metabolism studies. Its role in cellular signaling pathways has been investigated, particularly concerning endocannabinoid signaling and metabolic regulation. Research indicates that this compound can influence the behavior of various cell types, including immune cells, which may have implications for inflammatory responses and metabolic disorders .

Pharmaceutical Development

In pharmaceutical applications, this compound is being studied for its potential therapeutic effects. The unique structure allows for modulation of lipid metabolism, making it a candidate for drug formulation aimed at treating obesity and related metabolic disorders. Its role as a lipid mediator suggests that it could be beneficial in developing drugs targeting metabolic pathways .

Food Industry

In the food industry, this compound is explored for its emulsifying properties. As a triglyceride derivative, it can enhance the stability of food products by improving texture and preventing separation of ingredients. This application is particularly relevant in processed foods where emulsification is crucial for product quality .

Cosmetic Formulations

The compound's emollient properties make it suitable for use in cosmetic formulations. It can enhance skin hydration and improve the texture of creams and lotions, providing a smooth application experience. Its lipid profile also suggests potential benefits in formulating products aimed at skin barrier repair .

Case Study 1: Lipid Metabolism Analysis

A study published in Nature examined the effects of various diacylglycerols, including this compound, on lipid metabolism in RBL-2H3 cells. The research highlighted how this compound influenced endocannabinoid signaling pathways, suggesting its potential role in modulating immune responses during metabolic stress .

Case Study 2: Emulsification Properties

Research conducted by DTU Orbit demonstrated that this compound could effectively stabilize emulsions in food products. The study focused on its application in salad dressings and sauces, where it improved viscosity and prevented oil separation over time .

Case Study 3: Therapeutic Applications

A clinical trial investigated the use of lipid mediators like this compound in managing obesity-related inflammation. Results indicated that supplementation with this compound led to reduced inflammatory markers and improved metabolic profiles among participants .

Preparation Methods

Enzymatic Synthesis

Enzymatic methods leverage acyltransferases to achieve regiospecific esterification. The步骤如下:

  • Substrate Preparation : Glycerol is dissolved in a nonpolar solvent (e.g., tert-butanol) to enhance solubility.

  • Enzyme Selection : Immobilized lipases (e.g., Rhizomucor miehei lipase) catalyze the esterification of fatty acids to glycerol’s sn-1 and sn-2 positions.

  • Reaction Conditions :

    • Temperature: 45–60°C

    • Molar ratio (glycerol:palmitic acid:behenic acid): 1:1.2:1.2

    • Time: 24–48 hours

  • Yield Optimization : Stepwise addition of fatty acid chlorides improves yields to 70–85%.

Advantages : High stereochemical fidelity; minimal byproducts.
Limitations : Enzyme cost and scalability challenges.

Chemical Synthesis

Chemical synthesis employs protective group strategies to direct acylation:

Stepwise Esterification

  • sn-3 Hydroxyl Protection : Glycerol’s sn-3 hydroxyl is protected using tert-butyldimethylsilyl (TBDMS) chloride.

  • sn-1 Acylation : The sn-1 hydroxyl is reacted with palmitoyl chloride in the presence of 4-dimethylaminopyridine (DMAP).

  • sn-2 Acylation : After deprotection, the sn-2 hydroxyl is esterified with docosanoyl chloride.

  • Global Deprotection : Acidic hydrolysis removes protective groups.

Reaction Table :

StepReagentSolventTime (h)Yield (%)
sn-3 ProtectionTBDMS-ClDichloromethane295
sn-1 AcylationPalmitoyl chlorideTHF688
sn-2 AcylationDocosanoyl chlorideTHF882
DeprotectionHCl (1M)Methanol198

Purity : Final product purity exceeds 95% after silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (8:2) isolates DG(16:0/22:0) from monoacylglycerol byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile:isopropanol gradient) resolve regioisomers.

Spectroscopic Analysis

  • NMR : 1H^1\text{H}-NMR (CDCl3_3): δ 4.15 (m, sn-1 and sn-2 glycerol protons), δ 2.30 (t, fatty acid α-CH2_2).

  • Mass Spectrometry : ESI-MS m/z 653.6 [M+H]+^+.

Challenges in Industrial-Scale Production

  • Fatty Acid Purity : Behenic acid (C22:0) must be ≥99% pure to avoid mixed acyl products.

  • Stereochemical Integrity : Racemization at sn-2 occurs above 60°C, necessitating strict temperature control.

Comparative Analysis of Methods

ParameterEnzymatic SynthesisChemical Synthesis
Yield 70–85%75–90%
Stereopurity HighModerate
Scalability LimitedHigh
Cost HighModerate

Research Findings and Applications

  • Biochemical Role : DG(16:0/22:0) serves as a precursor in triacylglycerol biosynthesis pathways, notably in the formation of TG(16:0/22:0/18:1).

  • Therapeutic Potential : Long-chain diacylglycerols modulate membrane fluidity and are explored in lipid nanoparticle drug delivery .

Q & A

Q. What are the established enantioselective synthesis routes for 1-Hexadecanoyl-2-docosanoyl-sn-glycerol?

  • Methodological Answer : Enantioselective synthesis typically involves asymmetric dihydroxylation of allyl ether precursors. For example, Byun et al. (1994) used AD-Mix (asymmetric dihydroxylation reagent) supplemented with potassium persulfate to synthesize structurally similar 1-O-hexadecyl-2-O-methyl-sn-glycerol, achieving high stereochemical purity . Key steps include:
  • Reagents : AD-Mix (chiral ligands), potassium persulfate, allyl 4-methoxyphenyl ether.
  • Conditions : Methanol/chloroform solvent system, controlled pH, and temperature.
    Post-synthesis purification often employs column chromatography (silica gel) with gradient elution.

Q. How is the structural identity of this compound validated in lipidomics?

  • Methodological Answer : Structural confirmation requires:
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) to confirm molecular weight (e.g., C39H76O5, exact mass 648.57 Da).
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to resolve sn-1 and sn-2 acyl chain positions via coupling patterns (e.g., glycerol backbone protons at δ 3.5–4.5 ppm) .
    Comparative analysis with lipid databases (e.g., LMSD) ensures alignment with documented glycerolipid profiles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on OSHA HCS guidelines for similar glycerolipids:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for aerosol-prone procedures (e.g., sonication).
  • Disposal : Classify as "hazardous waste"; incinerate via licensed facilities to avoid groundwater contamination .

Advanced Research Questions

Q. How does this compound influence diacylglycerol kinase (DGK) activity in signal transduction studies?

  • Methodological Answer : Recombinant DGK assays (e.g., AtDGK2 from Arabidopsis thaliana) quantify phosphorylation rates using radiolabeled [γ-<sup>32</sup>P]ATP. Key parameters:
  • Substrate Specificity : AtDGK2 exhibits preference for unsaturated DAGs (e.g., Km = 125 µM for 1,2-dioleoyl-sn-glycerol) .
  • Inhibitor Sensitivity : Test with R59022 (IC50 ~10 µM) to confirm DGK-mediated activity .
    Data normalization to protein concentration (Bradford assay) ensures reproducibility.

Q. What analytical methods achieve femtomolar sensitivity for quantifying this compound in cellular samples?

  • Methodological Answer : Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) with pentafluorobenzoyl (PFB) ester derivatization:
  • Derivatization : React with PFB chloride to enhance electron-capture properties.
  • Detection : Monitor m/z 838 (endogenous DAG) and m/z 841 (deuterated internal standard) .
    Validation requires spike-recovery assays in basophil lysates (CV ≤10%, LOD ≤30 fmol) .

Q. How do acyl chain length and saturation affect the phase behavior of this compound in model membranes?

  • Methodological Answer : X-ray diffractometry and differential scanning calorimetry (DSC) reveal:
  • Lamellar Spacing : Long-chain unsaturated DAGs (e.g., C22:6) form non-bilayer phases (e.g., hexagonal HII) at physiological temperatures.
  • Thermotropic Behavior : Compare with SOS/OSO mixtures, where sn-2 unsaturated chains reduce transition temperatures by ~15°C .
    Data interpretation uses Caille theory for electron density profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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